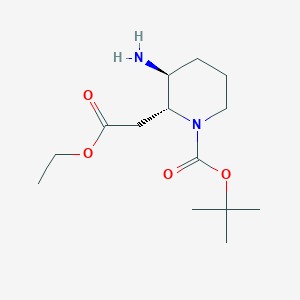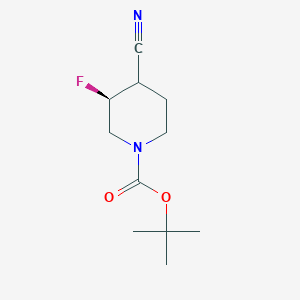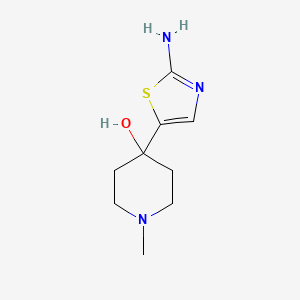
4-(2-Amino-1,3-thiazol-5-YL)-1-methylpiperidin-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Amino-1,3-thiazol-5-YL)-1-methylpiperidin-4-OL is a heterocyclic compound that contains both a thiazole ring and a piperidine ring. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the amino group on the thiazole ring and the hydroxyl group on the piperidine ring makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
The synthesis of 4-(2-Amino-1,3-thiazol-5-YL)-1-methylpiperidin-4-OL can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiazole with 1-methylpiperidin-4-one under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4-(2-Amino-1,3-thiazol-5-YL)-1-methylpiperidin-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The thiazole ring can undergo reduction reactions to form dihydrothiazole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(2-Amino-1,3-thiazol-5-YL)-1-methylpiperidin-4-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Due to its potential anticancer properties, it is studied for use in cancer treatment.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-Amino-1,3-thiazol-5-YL)-1-methylpiperidin-4-OL involves its interaction with specific molecular targets and pathways. The amino group on the thiazole ring can form hydrogen bonds with biological molecules, while the hydroxyl group on the piperidine ring can participate in various biochemical reactions. These interactions can lead to the inhibition of microbial growth, disruption of fungal cell walls, and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
4-(2-Amino-1,3-thiazol-5-YL)-1-methylpiperidin-4-OL is unique due to its combination of a thiazole ring and a piperidine ring. Similar compounds include:
2-Aminothiazole: Lacks the piperidine ring but shares the thiazole structure.
1-Methylpiperidin-4-one: Lacks the thiazole ring but shares the piperidine structure.
Thiazole derivatives: Various thiazole derivatives with different substituents exhibit similar biological activities.
Propriétés
Formule moléculaire |
C9H15N3OS |
|---|---|
Poids moléculaire |
213.30 g/mol |
Nom IUPAC |
4-(2-amino-1,3-thiazol-5-yl)-1-methylpiperidin-4-ol |
InChI |
InChI=1S/C9H15N3OS/c1-12-4-2-9(13,3-5-12)7-6-11-8(10)14-7/h6,13H,2-5H2,1H3,(H2,10,11) |
Clé InChI |
QCOBWSIXPPKJRU-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)(C2=CN=C(S2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl3-fluoro-1,8-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B13068742.png)
![3-(2-Methylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13068755.png)


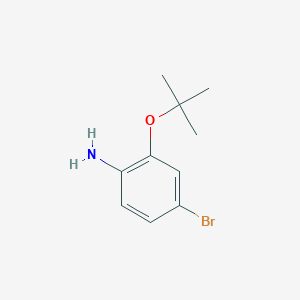

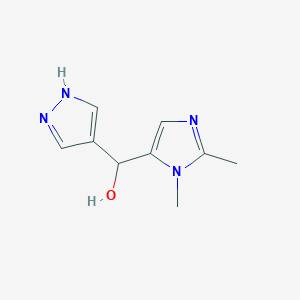
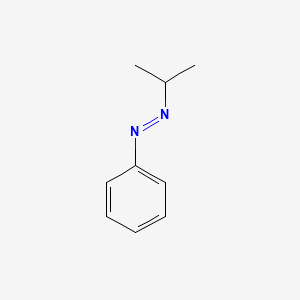
![2-cyano-3-[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13068795.png)

